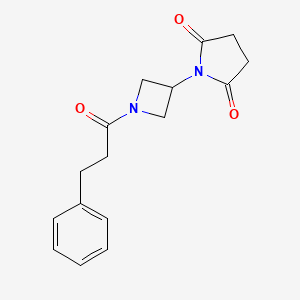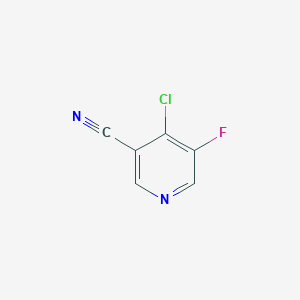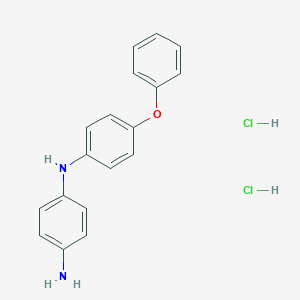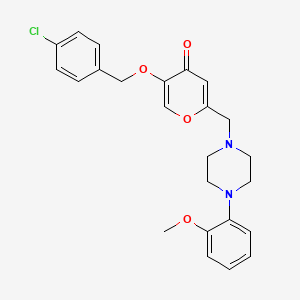![molecular formula C15H11Cl2N3OS B2714575 2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896336-95-1](/img/structure/B2714575.png)
2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a][1,3,5]triazine ring and a dichlorophenyl group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .科学的研究の応用
Chemical Structure and Properties
Research has demonstrated the significance of triazine derivatives in contributing to the understanding of aromatic delocalization and the impact of substituents on molecular conformation. For instance, studies on similar triazine compounds have shown evidence of aromatic delocalization within pyrazole rings and the variable conformations adopted by substituents, highlighting the nuanced interplay between molecular structure and physical properties (Insuasty et al., 2008)[https://consensus.app/papers/three-47diaryl2ethylsulfanylpyrazolo15a135triazines-insuasty/e9e9a5ca95455256bfdc5523b1afdf56/?utm_source=chatgpt].
Biological Applications
Triazine derivatives have been explored for their biological applications, including binding studies with proteins such as bovine serum albumin (BSA). For example, sulfonated zinc-triazine complexes have shown promising results in serum distribution studies, suggesting potential applications in drug delivery and pharmacokinetics (Abeydeera et al., 2018)[https://consensus.app/papers/synthesis-characterization-bsabinding-studies-novel-abeydeera/bcf9960f759e52408e6eac7c8b7cc6bd/?utm_source=chatgpt].
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of triazine derivatives has been a subject of investigation, with some compounds showing activity against a range of pathogenic bacteria and demonstrating synergistic effects with other therapeutic agents (Fisher & Doub, 1959)[https://consensus.app/papers/12dihydrostriazine-activity-bacteria-infections-fisher/7ae7a7544ed452a692c6697c739a20ee/?utm_source=chatgpt]. Additionally, studies on novel triazole derivatives, closely related to triazines, have shown good to moderate antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Bektaş et al., 2007)[https://consensus.app/papers/synthesis-antimicrobial-activities-some-124triazole-bektaş/248703c69fbf561ba5a100c39e926721/?utm_source=chatgpt].
Chemical Synthesis and Modification
The synthesis and modification of triazine derivatives have been areas of active research, leading to the development of novel compounds with potential applications in material science and medicinal chemistry. For example, the synthesis of proton-conducting aromatic poly(ether sulfone)s containing triazine groups has been explored for use in proton exchange membranes, highlighting the material science applications of triazine derivatives (Tigelaar et al., 2009)[https://consensus.app/papers/synthesis-properties-novel-protonconducting-aromatic-tigelaar/e528b97a7d4954c99be4f6f8eb899f1a/?utm_source=chatgpt].
Environmental Applications
Triazine compounds have also been studied for their environmental applications, particularly in the context of antifouling agents and their degradation products in marine environments. This research is crucial for understanding the environmental impact and fate of such chemicals (Gatidou et al., 2004)[https://consensus.app/papers/determination-antifouling-booster-biocides-degradation-gatidou/e663ef4eb09e5c2e8cc8b2a5fd4518a5/?utm_source=chatgpt].
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)12(17)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGUTDAZTJFTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-thienyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2714494.png)
![4-butoxy-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2714495.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)




![4-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2714511.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)


